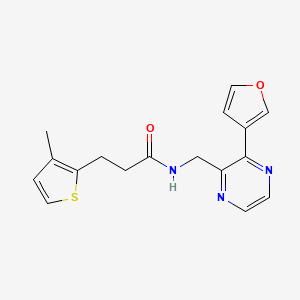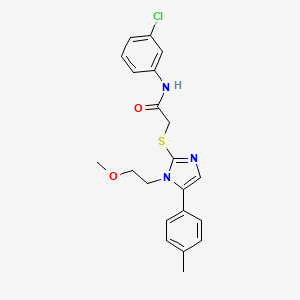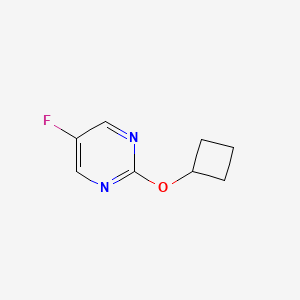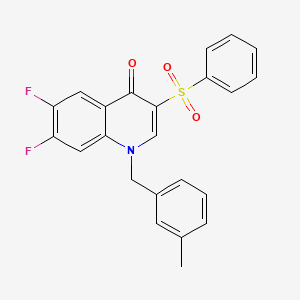![molecular formula C21H18ClN3O B2730589 6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide CAS No. 1119236-35-9](/img/structure/B2730589.png)
6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a carboxamide group and a chloro group, along with an isoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Coupling with Pyridine Derivative: The isoquinoline derivative is then coupled with a 6-chloropyridine-3-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The isoquinoline moiety can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) and the corresponding nucleophile.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors. The isoquinoline moiety can interact with nucleic acids or proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.
Uniqueness
6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its isomers and other related compounds.
Propriétés
IUPAC Name |
6-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c22-20-10-9-16(13-23-20)21(26)24-18-7-3-4-8-19(18)25-12-11-15-5-1-2-6-17(15)14-25/h1-10,13H,11-12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHHYPKUAZMDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=CC=C3NC(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-benzyl-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2730506.png)

![1-[(2R,3R,4S,5R)-4-Benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B2730508.png)
![5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B2730509.png)

![2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2730511.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2730512.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2730514.png)

![2-[3-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B2730519.png)
![ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2730524.png)
![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2730525.png)

![Tert-butyl 8-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2730529.png)
